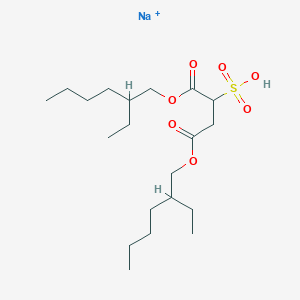

Docusate Sodium

Cat. No. B194777

Key on ui cas rn:

577-11-7

M. Wt: 444.6 g/mol

InChI Key: APSBXTVYXVQYAB-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US05858634

Procedure details

To a beaker are added the following ingredients: 632 g methyl methacrylate, 168 g ethylene glycol dimethacrylate, 20 g hexadecane, 266 g Ultraviolet Ray Absorber I, 28.8 g Aerosol OT-100 (dioctyl ester of sodium sulfosuccinic acid) and 16 g 2,2'-azobis(2,4-dimethylvaleronitrile) sold by DuPont under the trade name Vazo 52. The ingredients are stirred until all the solids are dissolved. This solution is added to 3360 g distilled water and stirred with a marine prop type agitator for 5 minutes. The mixture is passed through a Gaulin Mill operated at 3600 rpm, 0.5 gallon/minute flow and a gap of 0.01 inches. This material is then passed through a Crepaco Homogenizer operated at 5000 psi to form the final droplet size. 250 g of the droplet dispersion is placed in a bottle with 12.25 g of a deionized gelatin. The bottle is sealed and reacted in a tumble bath at 52 degrees C. for 16 hours. The particles prepared by this process are stable, contain 3 parts of polymer to 1 part of ultraviolet ray absorber, and have a mean size of about 182 nm.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:13][CH2:14][CH2:15][O:16][C:17](=[O:21])[C:18]([CH3:20])=[CH2:19])(=[O:12])[C:9]([CH3:11])=[CH2:10].CCCCCCCCCCCCCCCC.CCCCC(COC(CC(S([O-])(=O)=O)C(OCC(CCCC)CC)=O)=O)CC.[Na+].N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.CC(N=NC(C#N)(C)C)(C#N)C>>[CH3:4][C:2]([C:1]([O:6][CH3:7])=[O:5])=[CH2:3].[CH3:11][C:9]([C:8]([O:13][CH2:14][CH2:15][O:16][C:17]([C:18]([CH3:20])=[CH2:19])=[O:21])=[O:12])=[CH2:10] |f:3.4,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

632 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

168 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCOC(C(=C)C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C#N)N=NC(C)(C)C#N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The ingredients are stirred until all the solids

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a beaker are added the following ingredients

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

are dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution is added to 3360 g

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred with a marine prop type agitator for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form the final droplet size

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottle is sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted in a tumble bath at 52 degrees C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The particles prepared by this process

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C(=C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |